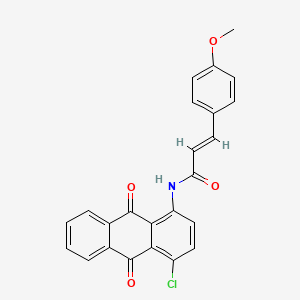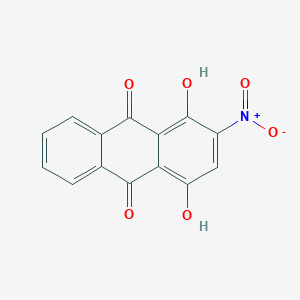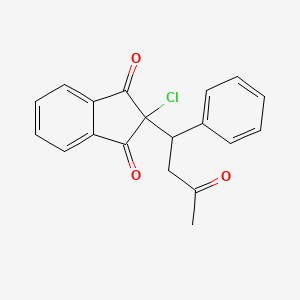![molecular formula C11H19N3S B3838102 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone](/img/structure/B3838102.png)
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone
Übersicht
Beschreibung
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone, also known as TBC, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. TBC is a thiosemicarbazone derivative of bicyclic ketone, which has been synthesized through various methods and investigated for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone inhibits RR by binding to the active site of the enzyme and blocking the formation of the tyrosyl radical, which is essential for the catalytic activity of RR. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone also induces the degradation of RR subunits, leading to the downregulation of RR activity and the inhibition of DNA synthesis. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has also been shown to induce apoptosis in cancer cells, by activating the mitochondrial pathway and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has been shown to affect various biochemical and physiological processes, such as cell proliferation, DNA synthesis, and apoptosis. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has also been shown to modulate the expression of genes involved in cancer progression, such as p53, Bcl-2, and cyclin D1. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has been shown to have low toxicity towards normal cells, but further studies are needed to determine its safety profile and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has several advantages for lab experiments, such as its high potency, low toxicity, and ability to overcome drug resistance. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone can also be easily synthesized and purified, making it a cost-effective and accessible compound for research purposes. However, 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone also requires further optimization of its formulation and delivery methods, to enhance its efficacy and reduce its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone, such as:
1. Investigating the structure-activity relationship of 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone and its derivatives, to optimize their potency and selectivity towards cancer cells.
2. Developing novel formulations and delivery methods for 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone, such as nanoparticles and liposomes, to enhance its bioavailability and targetability.
3. Investigating the potential of 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone as a radiosensitizer, by enhancing the efficacy of radiotherapy in cancer treatment.
4. Investigating the potential of 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone in combination with other chemotherapeutic agents, to overcome drug resistance and enhance their anticancer activity.
5. Investigating the potential of 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone in other diseases, such as viral infections and autoimmune disorders, due to its immunomodulatory properties.
In conclusion, 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone is a promising compound that has shown potential as a novel anticancer agent. Further research is needed to optimize its potency, selectivity, and delivery methods, and to investigate its potential in other diseases.
Wissenschaftliche Forschungsanwendungen
5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has been investigated for its potential applications in cancer treatment, due to its ability to inhibit ribonucleotide reductase (RR), an enzyme that is essential for DNA synthesis and cell proliferation. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has shown promising anticancer activity in vitro and in vivo, particularly against leukemia, lymphoma, and breast cancer cells. 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone has also been investigated for its potential to overcome drug resistance in cancer cells, by inhibiting the efflux pump activity and increasing the intracellular accumulation of chemotherapeutic agents.
Eigenschaften
IUPAC Name |
[(E)-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-6-8-4-7(11(6,2)3)5-9(8)13-14-10(12)15/h6-8H,4-5H2,1-3H3,(H3,12,14,15)/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDDDDYYODYEL-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C\2CC(C1(C)C)C/C2=N\NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838028.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838059.png)

![5-[4-(diethylamino)benzylidene]-1-(1-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3838068.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838083.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3838099.png)



![1-(4-bromophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3838120.png)
